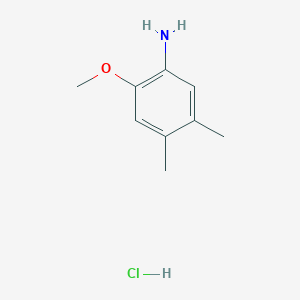

2-Methoxy-4,5-dimethylaniline hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYLDMBMHMVSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methoxy-4,5-dimethylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS reactions due to the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. Key reactions include:

The methoxy group strongly directs incoming electrophiles to the para position, while the amine group (-NH₂) activates the ring for substitution.

Amine Group Reactivity

The primary amine participates in:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives (e.g., using AcCl/pyridine at 0°C).

-

Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions (e.g., forming azo dyes) .

Methoxy Group Reactivity

-

Demethylation : HBr or HI can cleave the methoxy group to yield phenolic derivatives.

Oxidation

The amine group oxidizes under strong conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄/H⁺ | Nitroso or nitro derivatives | Acidic, 80–100°C |

| H₂O₂/Fe²⁺ | N-Oxide intermediates | Mild, aqueous |

Reduction

-

Catalytic Hydrogenation : Reduces aromatic rings to cyclohexane derivatives using H₂/Pd-C.

Salt-Formation and Solubility

As a hydrochloride salt, the compound exhibits:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₄ClNO

- Molecular Weight : 187.66 g/mol

- IUPAC Name : 2-methoxy-4,5-dimethylaniline; hydrochloride

The compound's structure contributes to its reactivity and interaction with biological systems, making it a valuable compound in various applications.

Chemistry

- Synthesis Intermediate :

-

Chemical Reactions :

- The compound can undergo oxidation to form quinone derivatives and can participate in electrophilic substitution reactions to introduce different substituents onto the aromatic ring.

Biology

-

Enzyme Interaction Studies :

- This compound is utilized in research focusing on enzyme interactions and metabolic pathways. It can act as a substrate for various enzymes, contributing to the understanding of biochemical processes.

-

Antimicrobial Activity :

- Research has shown that this compound exhibits antimicrobial properties against multi-drug resistant bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Methoxy-4,5-dimethylaniline | 4 - 8 | Multi-drug resistant Staphylococcus aureus |

| Related compounds | 0.5 - 1.0 | Mycobacterium tuberculosis strains |

- Anticancer Activity :

- In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) with an IC₅₀ of 0.126 μM, demonstrating strong inhibitory effects on proliferation.

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |

| MCF-7 | 17.02 | Moderate growth inhibition |

The mechanisms behind its anticancer activity include the induction of apoptosis and inhibition of cell proliferation through enzymatic inhibition and antioxidant properties.

Industrial Applications

-

Dyes and Pigments Production :

- The compound is used in the manufacturing of various dyes due to its ability to form stable colored compounds when reacted with other chemical agents.

- Chemical Manufacturing :

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of methoxy-substituted anilines, including this compound. The findings confirmed its effectiveness against resistant bacterial strains, indicating its potential for clinical applications in treating infections caused by resistant bacteria.

Anticancer Effects Study

In another study focusing on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The ability to induce apoptosis was verified through caspase activity assays, highlighting its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₉H₁₄ClNO

- Molecular Weight : 187.67 g/mol

- CAS No.: 857974-06-2

- Structure : A substituted aniline derivative featuring a methoxy (-OCH₃) group at position 2 and methyl (-CH₃) groups at positions 4 and 5 on the aromatic ring, with a hydrochloride salt formation at the amine group .

Applications : Primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its discontinued commercial availability (e.g., CymitQuimica listings) suggests specialized or niche applications .

Comparison with Structurally Similar Compounds

2,5-Dimethylaniline Hydrochloride

- Molecular Formula : C₈H₁₂ClN

- Molecular Weight : 157.63 g/mol

- Key Differences : Lacks the methoxy group at position 2. The absence of this electron-donating substituent reduces its resonance stabilization and alters reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation).

- Applications : Widely used in dye synthesis and as an intermediate in pesticide production. Simpler structure may favor cost-effective industrial scaling compared to the target compound .

N-Ethyl-3,5-dimethylaniline Hydrochloride

4-Fluoro-3,5-dimethylaniline Hydrochloride

- Molecular Formula : C₈H₁₀ClFN

- Molecular Weight : 175.62 g/mol

- Key Differences : Substitution of methoxy with fluorine at position 4. Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, contrasting with the methoxy group’s electron-donating effects. This alters reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthesis : Prepared via hydrochlorination of 4-fluoro-3,5-dimethylaniline in aqueous HCl .

2-Methoxy-4,5-methylenedioxyphenethylamine Hydrochloride (2C-2)

- Molecular Formula: C₁₁H₁₄ClNO₃

- Molecular Weight : 259.69 g/mol

- Key Differences: A phenethylamine derivative with methylenedioxy and methoxy substituents.

Physicochemical and Reactivity Comparison

| Property | 2-Methoxy-4,5-dimethylaniline HCl | 2,5-Dimethylaniline HCl | 4-Fluoro-3,5-dimethylaniline HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 187.67 | 157.63 | 175.62 |

| Substituent Effects | Electron-donating (OCH₃, CH₃) | Electron-neutral (CH₃) | Electron-withdrawing (F) |

| Reactivity in EAS | Activated ring (para/ortho-directing) | Mild activation | Deactivated ring (meta-directing) |

| Typical Applications | Pharmaceutical intermediates | Dyes, pesticides | Fluorinated drug precursors |

Biological Activity

2-Methoxy-4,5-dimethylaniline hydrochloride is a chemical compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃ClN₂O. Its structure features a methoxy group and two methyl groups attached to an aniline ring, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that various derivatives of methoxy-substituted anilines exhibit antimicrobial activity. For instance, compounds similar to 2-Methoxy-4,5-dimethylaniline have shown effectiveness against a range of bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Methoxy-4,5-dimethylaniline | 4 - 8 | Multi-drug resistant Staphylococcus aureus |

| Related compounds | 0.5 - 1.0 | Mycobacterium tuberculosis strains |

These findings suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that 2-Methoxy-4,5-dimethylaniline exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibitory effect on proliferation |

| MCF-7 (Breast) | 17.02 | Moderate growth inhibition |

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, highlighting its potential as a therapeutic agent .

The biological activity of 2-Methoxy-4,5-dimethylaniline is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that methoxy-substituted anilines possess antioxidant capabilities that can protect against oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various methoxy-substituted anilines, including 2-Methoxy-4,5-dimethylaniline. The results showed promising activity against resistant strains of bacteria, with MIC values indicating effective concentrations for clinical applications .

Study on Anticancer Effects

In another study focusing on breast cancer cell lines, treatment with 2-Methoxy-4,5-dimethylaniline resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through caspase activity assays .

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-4,5-dimethylaniline hydrochloride, and how are intermediates purified?

The synthesis typically involves alkylation and nucleophilic substitution reactions. For example, alkylation introduces methyl groups to the aromatic ring, followed by methoxy group attachment via nucleophilic substitution. Key intermediates, such as 4,5-dimethylaniline derivatives, are purified using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .

Q. What characterization techniques are essential for verifying the structure of this compound?

Core techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).

- Mass spectrometry (MS) for molecular ion ([M+H]+) and fragmentation patterns.

- Elemental analysis to validate C, H, N, and Cl content.

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent degradation .

Q. How is the compound purified post-synthesis, and what solvents are optimal?

- Recrystallization: Ethanol/water (1:1 v/v) yields high-purity crystals.

- Column chromatography: Use silica gel with a gradient of ethyl acetate (5–20%) in hexane.

- Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., methanol, DMSO) but insoluble in non-polar solvents like hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data caused by substituent positioning?

Conflicting reactivity (e.g., unexpected regioselectivity) may arise from steric effects of methyl/methoxy groups. Strategies include:

- Computational modeling: DFT calculations (e.g., Gaussian, ORCA) to map electron density and steric hindrance.

- Comparative studies: Synthesize analogs (e.g., 2-Methoxy-4,6-dimethylaniline) and compare reaction outcomes. Evidence from similar compounds shows that para-substituents enhance electrophilic substitution rates, while ortho-substituents hinder reactivity .

Q. What methodologies optimize reaction yields in large-scale syntheses?

- Catalyst screening: Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts alkylation.

- Temperature control: Maintain 50–60°C during methoxy group introduction to minimize side reactions.

- In situ monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation. A study on related aryl amines achieved 97% yield by optimizing HCl concentration and reaction time .

Q. How do structural modifications influence biological activity, and what assays are relevant?

- Methoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration.

- Methyl groups at positions 4 and 5 may sterically block metabolic degradation.

- Assays: Test cytotoxicity (MTT assay), receptor binding (radioligand assays), and metabolic stability (microsomal incubation). Comparative data from N-ethyl-3,5-dimethylaniline derivatives suggest substituent positioning impacts IC₅₀ values in enzyme inhibition studies .

Q. How can analytical methods be developed to quantify trace impurities in the compound?

- HPLC-DAD/MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient (flow rate: 0.8 mL/min). Detect impurities at 254 nm.

- Limit of detection (LOD): Achieve <0.1% impurity detection via calibration with synthesized standards.

- Forced degradation studies: Expose the compound to heat (80°C), light (UV), and acidic/basic conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.